molecular formula C29H33N3O5S B12035928 ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 328264-57-9

ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12035928
CAS No.: 328264-57-9
M. Wt: 535.7 g/mol
InChI Key: OEDUVMFOBZMJBY-LFVJCYFKSA-N
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Description

Ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C29H33N3O5S and its molecular weight is 535.7 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Chemical Structure

The compound's structure features a thiazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of a diethylamino group and methoxyphenyl moiety are particularly noteworthy for their roles in enhancing solubility and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a related compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored through various assays. A study highlighted the inhibition of lipoxygenase activity by thiazole derivatives, suggesting that this compound may similarly modulate inflammatory pathways .

Antitumor Activity

In vitro studies have shown promising results regarding the antitumor activity of similar compounds. For example, derivatives have been tested against various cancer cell lines with significant cytotoxic effects observed. The mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

  • Antibacterial Study : A recent study synthesized a series of thiazole derivatives and evaluated their antibacterial properties using agar diffusion methods. The results indicated that several compounds exhibited MIC values comparable to conventional antibiotics .
  • Antitumor Evaluation : Another investigation focused on the synthesis and biological evaluation of thiazolo-pyrimidine derivatives against human cancer cell lines. The study reported IC50 values indicating potent cytotoxicity against breast and colon cancer cells .

Properties

CAS No.

328264-57-9

Molecular Formula

C29H33N3O5S

Molecular Weight

535.7 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H33N3O5S/c1-7-31(8-2)21-13-10-19(11-14-21)16-24-27(33)32-26(20-12-15-22(35-5)23(17-20)36-6)25(28(34)37-9-3)18(4)30-29(32)38-24/h10-17,26H,7-9H2,1-6H3/b24-16+

InChI Key

OEDUVMFOBZMJBY-LFVJCYFKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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